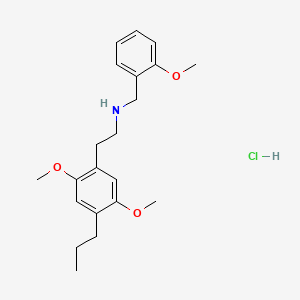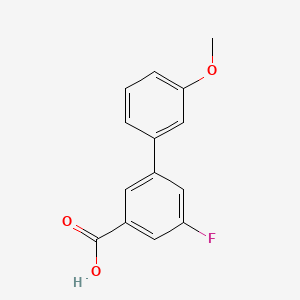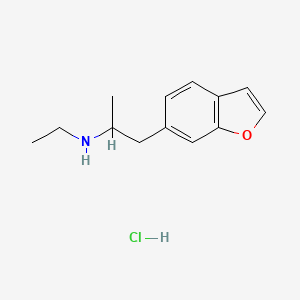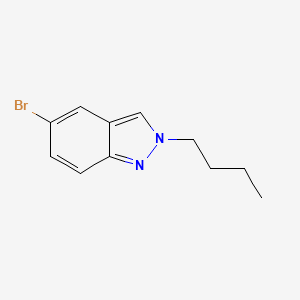
5-Bromo-2-butyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-butyl-2H-indazole is a chemical compound with the CAS Number: 1280786-75-5 . It has a molecular weight of 253.14 and its IUPAC name is 5-bromo-2-butyl-2H-indazole .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 5-Bromo-2-butyl-2H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 5-Bromo-2-butyl-2H-indazole is 1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10 (12)4-5-11 (9)13-14/h4-5,7-8H,2-3,6H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
5-Bromo-2-butyl-2H-indazole is a versatile compound used in the synthesis of various derivatives. Slade et al. (2009) discuss its involvement in Buchwald reactions, producing novel derivatives under specific conditions. The process includes regioselective protection of indazoles, which applies to various substituted indazoles like 5-bromoindazoles, leading to significant derivative formation (Slade et al., 2009).
Cross-Coupling Reactions
5-Bromo-2-butyl-2H-indazole is also important in palladium-catalyzed cross-coupling reactions. Witulski et al. (2005) demonstrated its reactivity and selectivity in Sonogashira and Suzuki cross-coupling reactions, leading to a range of functionalized indoles and indazoles, potential 5-HT receptor ligands (Witulski et al., 2005).
Antifungal Properties
Park et al. (2007) explored the potential of 5-bromo-substituted indazoles as antifungal agents. They found that analogs with 5-bromo substitution on the indazole ring exhibited significant antifungal activity against various fungal cultures, demonstrating its therapeutic potential (Park et al., 2007).
Domino Reaction for Synthesis
Halland et al. (2009) report a palladium-catalyzed domino reaction for the synthesis of 2H-indazoles. This method is important for the regioselective formation of 2H-indazoles, a task previously considered challenging. The process involves coupling monosubstituted hydrazines with halophenylacetylenes, followed by hydroamination and isomerization (Halland et al., 2009).
Copper-Catalyzed Synthesis
Rajesh Kumar et al. (2011) developed a copper-catalyzed method for synthesizing 2H-indazoles. This one-pot, three-component reaction demonstrates the versatility of 5-bromo-2-butyl-2H-indazole in forming C-N and N-N bonds, showcasing a broad substrate scope and high tolerance for various functional groups (Rajesh Kumar et al., 2011).
Cross-Dehydrogenative Coupling
Sharma et al. (2021) highlight the role of 5-bromo-2-butyl-2H-indazole in oxidative cross-dehydrogenative coupling. This process involves C(sp2)–H/C(sp2)–H bond functionalization, leading to a variety of substituted 3-(acyl/benzoyl)-2H-indazoles with broad substrate scope and diverse functional group tolerance (Sharma et al., 2021).
Regioselective N-Alkylation
Alam and Keating (2021) discuss the regioselective N-alkylation of indazole scaffolds, where 5-bromo-2-butyl-2H-indazole can be implicated. This study emphasizes the significance of steric and electronic effects in determining the distribution of N-1/N-2 alkylindazole regioisomers (Alam & Keating, 2021).
Safety and Hazards
The safety data sheet for 5-Bromo-2-butyl-2H-indazole suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .
Mecanismo De Acción
Target of Action
5-Bromo-2-butyl-2H-indazole is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, such as inhibiting phosphoinositide 3-kinase δ for the treatment of respiratory disease
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Indazole derivatives are known to have various biological effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities
Propiedades
IUPAC Name |
5-bromo-2-butylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13-14/h4-5,7-8H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZSHANUPWXRQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C2C=C(C=CC2=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682485 |
Source


|
| Record name | 5-Bromo-2-butyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280786-75-5 |
Source


|
| Record name | 5-Bromo-2-butyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)


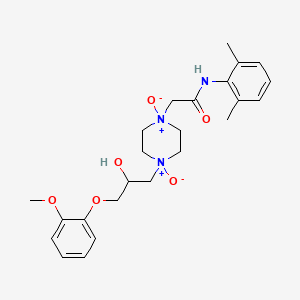
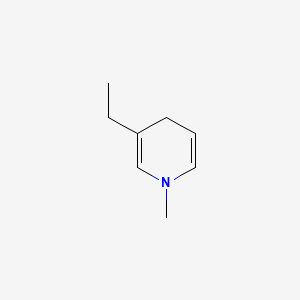
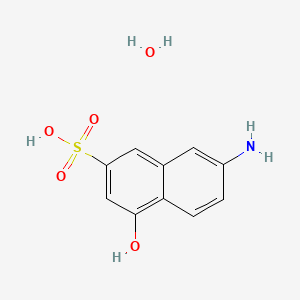
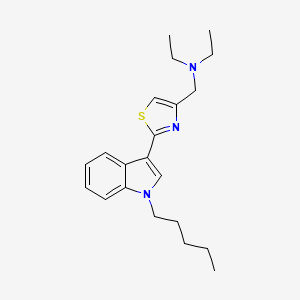

![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)
